molecular formula C12H12BrN3O3 B2369368 ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 343373-40-0

ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2369368
CAS No.: 343373-40-0
M. Wt: 326.15
InChI Key: SNHBVQSQOCRXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a 1,2,4-triazole derivative characterized by a 1,2,4-triazol-5-one core substituted at the N1 position with an ethyl acetate group and at the N4 position with a 4-bromophenyl moiety. This class of compounds is frequently explored for pharmaceutical applications, including antimicrobial, anticancer, and enzyme-inhibitory roles, due to the versatility of the triazole scaffold .

Properties

IUPAC Name

ethyl 2-[4-(4-bromophenyl)-5-oxo-1,2,4-triazol-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O3/c1-2-19-11(17)7-16-12(18)15(8-14-16)10-5-3-9(13)4-6-10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHBVQSQOCRXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Esterification: The final step involves the esterification of the triazole derivative with ethyl acetate in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Chlorination and Coupling Reactions

In herbicide synthesis, analogous triazolinones undergo chlorination and palladium-catalyzed coupling :

  • Chlorination : Treatment with sodium hypochlorite introduces chlorine atoms.

  • Cross-coupling : Ethyl 3-hydroxy-2-methylenebutanoate reacts with iodophenyl-triazolinones using tributylamine and palladium(II) catalyst , forming α,β-unsaturated esters .

Reaction TypeReagents/ConditionsOutcomeSource
ChlorinationNaOCl, H₂SO₄Iodine-to-chlorine substitution
Heck-like CouplingPd/C, tributylamine, 60°CC-C bond formation

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes alkaline hydrolysis to form carboxylic acids:
Example :

  • Hydrolysis with aqueous NaOH (1M) at reflux yields the free acid, enhancing water solubility for further derivatization.

ReactionConditionsProductSource
Ester HydrolysisNaOH (1M), reflux, 4 hCarboxylic acid derivative

Sulfonation at the Triazole Ring

Sulfonyl chloride reactions introduce sulfonate groups at the triazole’s sulfur atom:

  • Treatment with 4-bromobenzenesulfonyl chloride in dichloromethane and triethylamine forms sulfonated derivatives .

ReactionReagents/ConditionsYieldSource
SulfonationArSO₂Cl, CH₂Cl₂, Et₃N, RT35%

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl substituent participates in Ullmann-type couplings :

  • Reaction with aryl boronic acids under Cu(I) catalysis replaces bromine with aryl groups .

ReactionConditionsOutcomeSource
Ullmann CouplingCuI, ligand, K₂CO₃, DMF, 80°CBiaryl formation

Cycloaddition Reactions

The triazole ring engages in 1,3-dipolar cycloadditions with alkynes or nitriles:

  • Reacting with phenylacetylene under thermal conditions forms fused heterocycles.

ReactionConditionsProductSource
CycloadditionPhenylacetylene, 120°C, 12 hTriazolo-pyridine deri

Scientific Research Applications

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial activities of triazole derivatives, including ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate. Research indicates that compounds containing the triazole ring exhibit significant activity against a range of microorganisms. For instance, derivatives similar to this compound have shown moderate to good efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives suggest that this compound may also exhibit cytotoxic effects against various cancer cell lines. The presence of the bromophenyl group is believed to enhance its biological activity by facilitating interactions with biological targets .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are under investigation. Some studies suggest that triazole derivatives can modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Agricultural Applications

In addition to its medicinal uses, this compound may have applications in agriculture as a fungicide or herbicide. Its chemical structure allows it to interact with specific biological pathways in plants and pathogens, potentially leading to effective pest control strategies .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of triazole derivatives:

  • Antimicrobial Activity Study : A study screened various triazole derivatives for their antimicrobial properties. This compound was included and showed promising results against several bacterial strains .
  • Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to ethyl 2-[4-(4-bromophenyl)-5-oxo] exhibited cytotoxic effects on human cancer cell lines. The study emphasized the need for further research into optimizing these compounds for therapeutic use .
  • Agricultural Trials : Field trials assessing the fungicidal properties of triazole derivatives indicated that these compounds could effectively reduce fungal infections in crops without significant phytotoxicity .

Mechanism of Action

The mechanism of action of ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromine atom and the ester group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl ring or the ester group. Key examples include:

Ethyl 2-[4-(2-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 1260379-21-2)
  • Substituent : 2-Fluorophenyl instead of 4-bromophenyl.
  • However, the ortho-fluorine position may introduce conformational constraints .
Ethyl 2-[4-(4-Methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 81581-05-7)
  • Substituent : 4-Methylphenyl instead of 4-bromophenyl.
  • However, the electron-donating nature of the methyl group may reduce electrophilic reactivity compared to bromine .
Ethyl 2-[4-(4-Isopropylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
  • Substituent : 4-Isopropylphenyl.
  • Impact : The bulky isopropyl group enhances steric hindrance, which could limit interactions with enzyme active sites but improve metabolic stability .

Physicochemical Properties

Compound (Substituent) Molecular Formula Key Spectral Data (IR/NMR) Melting Point (°C)
4-Bromophenyl derivative C₁₃H₁₂BrN₃O₃ ¹H-NMR: δ 1.25 (t, CH₃), 4.20 (q, CH₂), 7.50 (d, Ar-Br) Not reported
4-Methylphenyl derivative C₁₃H₁₅N₃O₃ ¹H-NMR: δ 2.35 (s, CH₃), 7.30 (d, Ar-CH₃) Not reported
2-Fluorophenyl derivative C₁₃H₁₂FN₃O₃ ¹⁹F-NMR: δ -115 ppm (ortho-F) Not reported

Biological Activity

Ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS No. 343373-40-0) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C12H12BrN3O3
  • Molecular Weight : 326.15 g/mol
  • IUPAC Name : this compound
  • Synonyms : Ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Structural Representation

The compound features a triazole ring that is known for its diverse biological activities. The bromophenyl group enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that related triazole derivatives can inhibit various pathogenic fungi and bacteria. This compound may share this property due to structural similarities with known antifungal agents .

Anticancer Activity

Triazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that they may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways. For example, triazole-based compounds have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis .

Case Study: Anticancer Mechanisms

A study evaluated the effects of triazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This compound could potentially exhibit similar effects given its structural characteristics.

Enzyme Inhibition

The compound may also act as an inhibitor of key metabolic enzymes. Research on related triazoles has revealed their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can have implications for treating neurological disorders .

Interaction with Biological Targets

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : As noted above, it may inhibit enzymes such as AChE.
  • Cell Cycle Modulation : By affecting signaling pathways related to cell proliferation and apoptosis.
  • Antioxidant Activity : Related compounds have demonstrated antioxidant properties that could contribute to their protective effects against cellular damage.

Data Summary

Biological Activity Mechanism References
AntimicrobialInhibition of fungal/bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme inhibitionInhibition of AChE

Q & A

Q. What are the common synthetic routes for ethyl 2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate?

The compound is typically synthesized via multistep reactions involving cyclization and functionalization. A key step involves refluxing intermediates like 4-amino-triazole derivatives with ethyl bromoacetate in absolute ethanol under basic conditions (e.g., sodium ethoxide) to introduce the acetate moiety . For example, triazole precursors are first generated by condensing hydrazides with carbonyl compounds, followed by cyclization in acidic or basic media . Substituted benzaldehydes or bromophenyl derivatives are introduced via nucleophilic substitution or condensation reactions, with yields optimized by controlling stoichiometry (1:1 molar ratios) and reflux duration (8–12 hours) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Structural confirmation relies on:

  • Melting Point (m.p.) Analysis : Used to assess purity; deviations >2°C from literature values indicate impurities .
  • Recrystallization : Ethanol/water (1:2) is a common solvent system for purification .
  • Spectroscopic Methods : NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., triazole C=N stretches at ~1600 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight .
  • Elemental Analysis : Quantifies C, H, N, and Br content to verify stoichiometry .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

Standard protocols include:

  • Antimicrobial Assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
  • Dose-Response Studies : Testing at 10–100 µM concentrations to establish potency thresholds.
  • Control Comparisons : Reference antibiotics (e.g., ampicillin) and solvent-only controls ensure data reliability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Employ Design of Experiments (DoE) to systematically vary parameters:

  • Variables : Temperature (reflux vs. room temperature), solvent polarity (DMSO vs. ethanol), and catalyst (acetic acid vs. sodium ethoxide) .
  • Response Surface Methodology (RSM) : Identifies optimal conditions; e.g., a 65% yield was achieved in DMSO at 18-hour reflux .
  • Computational Guidance : Quantum mechanical calculations predict reaction pathways, reducing trial-and-error experimentation .

Q. How to address discrepancies in antimicrobial activity data across different studies?

Contradictions often arise from:

  • Substituent Effects : Minor structural changes (e.g., 4-bromophenyl vs. 2-bromophenyl) alter bioactivity .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines) and use identical microbial strains.
  • Solubility Factors : Poor solubility in aqueous media may necessitate derivatization (e.g., methyl/ethyl esters) or co-solvents (DMSO ≤1%) .

Q. What computational strategies are effective in predicting reactivity or bioactivity?

  • Density Functional Theory (DFT) : Models electron distribution in the triazole ring to predict sites for electrophilic substitution .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., binding to fungal CYP51 enzymes) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with MIC values .

Q. What are best practices for designing scalable synthesis protocols?

  • Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions .
  • Process Control : Monitor pH and temperature in real-time to maintain reproducibility.
  • Green Chemistry Principles : Replace toxic solvents (DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. How to analyze the reaction mechanism for triazole ring formation?

Mechanistic studies involve:

  • Intermediate Trapping : Isolate and characterize hydrazone or thiourea intermediates via LC-MS .
  • Kinetic Profiling : Compare rate constants under acidic (HCl) vs. basic (NaOEt) conditions to identify rate-determining steps .
  • Isotopic Labeling : Use ¹⁵N-labeled reagents to trace nitrogen incorporation into the triazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.